molecular formula C25H24ClN3O6 B12626581 (1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12626581
M. Wt: 497.9 g/mol
InChI Key: QTYHDEYVUZUWMA-MKQVZQSBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,3S,3aS,6aR)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple chiral centers and the presence of various functional groups, including a chloro substituent, dihydroxyphenyl group, and an oxolan-2-ylmethyl group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,3aS,6aR)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the spiro structure through a cyclization reaction. This is followed by the introduction of the chloro substituent via a halogenation reaction. The dihydroxyphenyl group is then added through a coupling reaction, and the oxolan-2-ylmethyl group is introduced via an alkylation reaction. Each of these steps requires precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This would require the use of large-scale reactors, automated control systems to maintain reaction conditions, and efficient purification techniques to isolate the final product. The use of continuous flow reactors could also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,3S,3aS,6aR)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The chloro substituent can be reduced to form a corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of quinones from the dihydroxyphenyl group.

    Reduction: Formation of a hydrocarbon from the chloro substituent.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (1S,3S,3aS,6aR)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,3S,3aS,6aR)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dihydroxyphenyl group may participate in hydrogen bonding and π-π interactions, while the chloro substituent can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3S,3aS,6aR)-7’-bromo-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione
  • (1S,3S,3aS,6aR)-7’-fluoro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione

Uniqueness

The uniqueness of (1S,3S,3aS,6aR)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. The presence of the chloro substituent, in particular, can significantly influence the compound’s reactivity and interactions with biological targets compared to its bromo or fluoro analogs.

Properties

Molecular Formula

C25H24ClN3O6

Molecular Weight

497.9 g/mol

IUPAC Name

(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C25H24ClN3O6/c26-15-5-1-4-14-21(15)27-24(34)25(14)20-19(16(28-25)9-12-6-7-17(30)18(31)10-12)22(32)29(23(20)33)11-13-3-2-8-35-13/h1,4-7,10,13,16,19-20,28,30-31H,2-3,8-9,11H2,(H,27,34)/t13?,16-,19-,20+,25+/m0/s1

InChI Key

QTYHDEYVUZUWMA-MKQVZQSBSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CC6=CC(=C(C=C6)O)O

Canonical SMILES

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C(=CC=C5)Cl)NC4=O)CC6=CC(=C(C=C6)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.